(4-(5-Cyclopropyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)(p-tolyl)methanone
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Overview
Description
(4-(5-Cyclopropyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)(p-tolyl)methanone is a complex organic compound that features a thiadiazole ring, a piperidine ring, and a tolyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-(5-Cyclopropyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)(p-tolyl)methanone typically involves the formation of the thiadiazole ring followed by its attachment to the piperidine and tolyl groups. One common method involves the reaction of cyclopropylamine with thiosemicarbazide to form the thiadiazole ring, which is then reacted with piperidine and p-tolylmethanone under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing batch reactors and continuous flow systems to optimize yield and purity. The use of catalysts and specific reaction conditions, such as temperature and pressure, are critical to ensure efficient production.
Chemical Reactions Analysis
Types of Reactions
(4-(5-Cyclopropyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)(p-tolyl)methanone can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the piperidine ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, nucleophiles like amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways .
Biology
In biological research, (4-(5-Cyclopropyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)(p-tolyl)methanone has been studied for its potential as an antimicrobial and anticancer agent. Its ability to interact with biological targets makes it a candidate for drug development .
Medicine
In medicine, this compound is being investigated for its therapeutic potential. Its unique structure allows it to interact with specific molecular targets, making it a potential candidate for the treatment of various diseases .
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced strength or conductivity .
Mechanism of Action
The mechanism of action of (4-(5-Cyclopropyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)(p-tolyl)methanone involves its interaction with specific molecular targets. The thiadiazole ring can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or modulation of receptor signaling pathways .
Comparison with Similar Compounds
Similar Compounds
1,3,4-Thiadiazole derivatives: These compounds share the thiadiazole ring and have similar biological activities.
Piperidine derivatives: Compounds with a piperidine ring often exhibit similar pharmacological properties.
Tolyl derivatives: These compounds contain the tolyl group and are used in various chemical and pharmaceutical applications.
Uniqueness
What sets (4-(5-Cyclopropyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)(p-tolyl)methanone apart is its unique combination of functional groups, which allows it to interact with a wide range of biological targets and participate in diverse chemical reactions. This versatility makes it a valuable compound in both research and industrial applications .
Properties
IUPAC Name |
[4-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl]-(4-methylphenyl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3OS/c1-12-2-4-15(5-3-12)18(22)21-10-8-14(9-11-21)17-20-19-16(23-17)13-6-7-13/h2-5,13-14H,6-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YDKKDRDYSISMGR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)N2CCC(CC2)C3=NN=C(S3)C4CC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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